molecular formula C15H17FN2O2 B11789124 3-(1-(3-Fluoro-4-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid

3-(1-(3-Fluoro-4-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid

Cat. No.: B11789124
M. Wt: 276.31 g/mol
InChI Key: FXBYIRBAHPCLAU-UHFFFAOYSA-N
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Description

3-(1-(3-Fluoro-4-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid is a complex organic compound characterized by its unique structural features. This compound contains a pyrazole ring substituted with a 3-fluoro-4-methylphenyl group and a propanoic acid moiety. The presence of fluorine and methyl groups in the phenyl ring, along with the pyrazole core, imparts distinct chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(3-Fluoro-4-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the 3-fluoro-4-methylphenyl group via electrophilic aromatic substitution. The final step involves the addition of the propanoic acid group through esterification or amidation reactions.

Industrial Production Methods

Industrial production of this compound may utilize advanced techniques such as continuous flow chemistry and microwave-assisted synthesis to enhance reaction efficiency and yield. These methods allow for precise control over reaction conditions, leading to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

3-(1-(3-Fluoro-4-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(1-(3-Fluoro-4-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential therapeutic applications, such as anti-inflammatory and anticancer properties.

    Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(1-(3-Fluoro-4-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the fluorine atom enhances its binding affinity and selectivity towards certain targets, contributing to its unique pharmacological profile.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-methylphenylboronic acid: Shares the 3-fluoro-4-methylphenyl group but differs in the functional group attached to the phenyl ring.

    3-Formylphenylboronic acid: Contains a formyl group instead of the pyrazole and propanoic acid moieties.

    4-Fluoro-3-methyl-alpha-PVP: A synthetic stimulant with a different core structure but similar fluorine and methyl substitutions.

Uniqueness

3-(1-(3-Fluoro-4-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid is unique due to its combination of a pyrazole ring, fluorine, and methyl substitutions, which confer distinct chemical and biological properties. Its specific structure allows for targeted interactions with molecular targets, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C15H17FN2O2

Molecular Weight

276.31 g/mol

IUPAC Name

3-[1-(3-fluoro-4-methylphenyl)-3,5-dimethylpyrazol-4-yl]propanoic acid

InChI

InChI=1S/C15H17FN2O2/c1-9-4-5-12(8-14(9)16)18-11(3)13(10(2)17-18)6-7-15(19)20/h4-5,8H,6-7H2,1-3H3,(H,19,20)

InChI Key

FXBYIRBAHPCLAU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(C(=N2)C)CCC(=O)O)C)F

Origin of Product

United States

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